
4-(Allyloxy)-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Allyloxy)-4-methylpiperidine is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.241. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Transformations and Synthesis
- The intermolecular rhodium(II)-catalyzed C(sp3)-H amination of enamides provides a method to access new 4-aminopiperidine derivatives, which are valuable building blocks in medicinal chemistry. This process is notable for its complete regio- and chemoselectivity, broad functional group tolerance, and the ability to proceed at room temperature (Rey-Rodriguez et al., 2018).
- Ruthenium-catalyzed intramolecular oxidative amination of aminoalkenes has been demonstrated to be highly effective, leading to the synthesis of cyclic imines and indoles with excellent yields using N-methylpiperidine as a solvent (Kondo, Okada, & Mitsudo, 2002).
- A novel approach to 4-(substituted benzyl)piperidines involves the cyclization of imines followed by palladium-catalyzed cross-coupling, showcasing an efficient route for synthesizing these compounds (Furman & Dziedzic, 2003).
Materials Science and Sensor Development
- New fluorescent polymer sensors for metal cations and protons have been developed using a derivative of N-methylpiperazine, exhibiting enhanced fluorescence in the presence of specific metal cations and protons (Grabchev et al., 2007).
Drug Metabolism and Design
- The metabolism of 4-aminopiperidine drugs by cytochrome P450s, particularly CYP3A4, has been studied, providing insights into the molecular interactions essential for the N-dealkylation of these drugs. This research could inform structure-based drug design to optimize drug metabolism (Sun & Scott, 2011).
Mechanism of Action
Target of Action
It is known that the compound is a multifunctional electrolyte additive . It forms a mechanically strain-adaptive solid electrolyte interface (SEI) containing LiF and polymer substances . The SEI is a crucial component in lithium-ion batteries, acting as a protective layer that prevents further decomposition of electrolytes and facilitates lithium-ion transport .
Mode of Action
4-(Allyloxy)-4-methylpiperidine interacts with its targets to form a mechanically strain-adaptive SEI . This interaction results in changes in the properties of the SEI, enhancing its mechanical adaptability and thermal stability . The compound also promotes the formation of a heat-stable cathode-electrolyte interface containing S-O and S-F species .
Biochemical Pathways
The compound’s role in forming a mechanically adaptive sei suggests it may influence pathways related to the formation and stability of this interface
Pharmacokinetics
Given its role as an electrolyte additive in lithium-ion batteries, it is likely that its bioavailability and pharmacokinetic properties are primarily relevant in the context of its interactions within these systems .
Result of Action
The molecular and cellular effects of this compound’s action include the formation of a mechanically adaptive and thermally stable SEI . This results in enhanced performance and longevity of lithium-ion batteries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and humidity conditions can affect the formation and stability of the SEI . Additionally, the presence of other compounds in the electrolyte solution can interact with this compound, potentially influencing its effectiveness .
Properties
IUPAC Name |
4-methyl-4-prop-2-enoxypiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-8-11-9(2)4-6-10-7-5-9/h3,10H,1,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOONJGQNKCWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2957119.png)
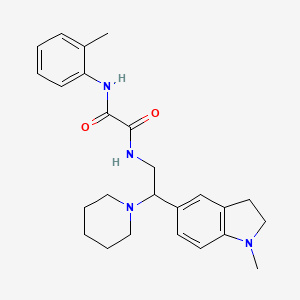
![4-Amino-6-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one](/img/structure/B2957121.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2957123.png)
![N-(2-chloro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2957128.png)
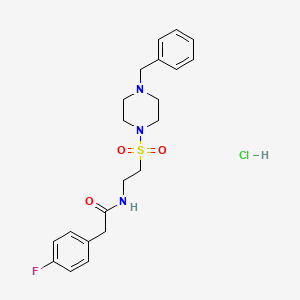


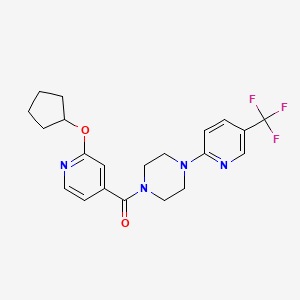
![3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2957137.png)
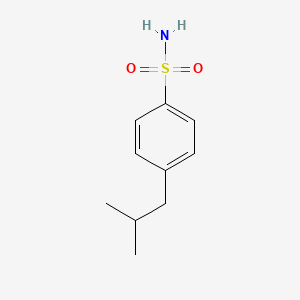
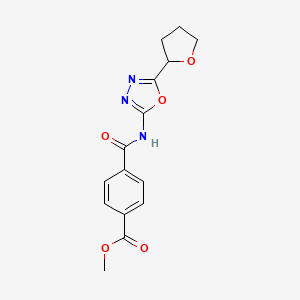
![N-(2,4-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2957141.png)
